molecular formula C26H34N2O6 B602326 Trimipramine N-Glucuronide CAS No. 165602-84-6

Trimipramine N-Glucuronide

カタログ番号: B602326
CAS番号: 165602-84-6
分子量: 470.57
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trimipramine N-Glucuronide is a metabolite of the tricyclic antidepressant trimipramine. It is formed through the glucuronidation process, where a glucuronic acid moiety is attached to the nitrogen atom of trimipramine. This compound is significant in pharmacokinetics and drug metabolism studies as it represents a major pathway for the excretion of trimipramine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Trimipramine N-Glucuronide typically involves the enzymatic or chemical glucuronidation of trimipramine. The process can be carried out using liver microsomes or purified enzymes such as UDP-glucuronosyltransferases. The reaction conditions often include a buffer solution, the presence of uridine diphosphate glucuronic acid as a glucuronide donor, and the substrate trimipramine. The reaction is usually performed at physiological pH and temperature to mimic in vivo conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using bioreactors. The process is optimized for high yield and purity, often involving steps such as purification through chromatography and crystallization to isolate the final product .

化学反応の分析

Types of Reactions: Trimipramine N-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of the parent compound, trimipramine .

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Trimipramine and glucuronic acid.

    Conjugation: this compound.

科学的研究の応用

Introduction to Trimipramine N-Glucuronide

This compound is a significant metabolite of trimipramine, a tricyclic antidepressant primarily utilized for treating depression and anxiety disorders. The glucuronidation process, which involves the conjugation of glucuronic acid to trimipramine, enhances its solubility and facilitates excretion from the body. This compound has diverse applications in scientific research, particularly in pharmacokinetics, drug development, toxicology, and analytical chemistry.

Pharmacokinetics

This compound plays a crucial role in understanding the metabolism and excretion of trimipramine. Researchers utilize this metabolite to study how the body processes trimipramine, providing insights into individual variations in drug metabolism among patients. This knowledge is essential for optimizing therapeutic regimens and informing dosing guidelines.

Drug Development

The study of this compound aids in elucidating metabolic pathways and potential drug interactions involving trimipramine. Understanding these interactions is vital for clinicians when prescribing medications that may affect glucuronidation pathways, as certain drugs can alter the formation of this metabolite, impacting therapeutic efficacy and safety profiles .

Toxicology

In toxicological assessments, this compound is used to evaluate the safety and toxicity of trimipramine and its metabolites. The identification of this metabolite can indicate recent trimipramine use, which is valuable in clinical trials and therapeutic drug monitoring studies .

Analytical Chemistry

This compound serves as a reference standard in developing analytical methods for detecting and quantifying trimipramine and its metabolites in biological samples. Techniques such as mass spectrometry are employed to analyze urine samples for the presence of this metabolite, aiding in pharmacokinetic studies .

Study on N-Glucuronidation Pathway

A comprehensive study examined the presence of N-glucuronide metabolites in human urine following administration of various drugs, including trimipramine. The findings indicated that N-glucuronidation is a prevalent metabolic pathway for several antidepressants and antihistamines, suggesting that this process may be more common than previously documented .

Urinary Metabolite Analysis

In a study investigating urinary metabolites of tricyclic antidepressants, researchers identified this compound as a significant metabolite. The analysis revealed that more than 1% of administered trimipramine was excreted as this glucuronide, underscoring its importance in understanding drug metabolism .

Drug Interaction Studies

Research has highlighted the interaction between this compound and other medications affecting UDP-glucuronosyltransferases. Such interactions can alter the pharmacokinetics of trimipramine, emphasizing the need for careful consideration when co-administering drugs that influence glucuronidation pathways .

作用機序

Trimipramine N-Glucuronide itself does not have a direct pharmacological effect. its formation and excretion are crucial for the overall pharmacokinetics of trimipramine. The parent compound, trimipramine, acts by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression .

類似化合物との比較

  • Imipramine N-Glucuronide
  • Amitriptyline N-Glucuronide
  • Nortriptyline N-Glucuronide

Comparison: Trimipramine N-Glucuronide is unique due to its parent compound’s distinct pharmacological profile. Unlike other tricyclic antidepressants, trimipramine has more pronounced antihistaminic and sedative properties. This makes this compound particularly useful in studying the metabolism of trimipramine and its unique effects compared to other tricyclic antidepressants .

生物活性

Trimipramine N-Glucuronide is a significant metabolite of the tricyclic antidepressant trimipramine. Understanding its biological activity is crucial for elucidating the pharmacological effects of trimipramine, particularly in relation to its therapeutic applications and potential toxicological implications. This article provides an in-depth examination of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound primarily interacts with several neurotransmitter transporters, notably:

  • Norepinephrine Transporter (hNAT)
  • Serotonin Transporter (hSERT)
  • Dopamine Transporter (hDAT)

These interactions suggest that this compound may inhibit the reuptake of norepinephrine and serotonin, thereby enhancing synaptic concentrations of these neurotransmitters. This mechanism aligns with the pharmacological profile of trimipramine itself, which is known to act as a moderate reuptake inhibitor of norepinephrine and a weak inhibitor of serotonin and dopamine .

Pharmacokinetics

The pharmacokinetic properties of this compound include:

  • Absorption : Well absorbed from the gastrointestinal tract.
  • Distribution : Reaches peak plasma concentrations within 2–6 hours post-administration.
  • Metabolism : Primarily metabolized by UDP-glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT2B10, which catalyze its glucuronidation .
  • Excretion : Eliminated through renal pathways as part of the body's detoxification processes.

Biological Activity and Effects

The biological activity of this compound can be summarized as follows:

Biological Activity Description
Neurotransmitter Modulation Inhibits reuptake of norepinephrine and serotonin, enhancing neurotransmission.
Antidepressant Effects Contributes to the overall antidepressant efficacy of trimipramine.
Toxicological Implications Potential for increased toxicity due to variations in glucuronidation rates among individuals .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study on Drug Interactions :
    A documented case involving co-administration of trimipramine with citalopram indicated significant adverse effects due to altered metabolism and increased plasma levels of both drugs, emphasizing the role of glucuronidation in drug interactions .
  • Clinical Trials in Depression :
    Clinical trials have shown that patients treated with trimipramine exhibit reduced symptoms of depression, with metabolites including this compound contributing to these effects through enhanced neurotransmitter availability .

Research Findings

Recent studies have provided insights into the metabolic pathways and biological activity associated with this compound:

  • A study indicated that UGT1A4 is predominantly responsible for the N-glucuronidation process, which can vary significantly among individuals due to genetic polymorphisms affecting enzyme activity .
  • Another research highlighted that variations in glucuronidation can lead to differences in drug efficacy and safety profiles, necessitating personalized approaches in antidepressant therapy .

特性

CAS番号

165602-84-6

分子式

C26H34N2O6

分子量

470.57

外観

Solid

純度

> 95%

数量

Milligrams-Grams

同義語

(2S,3S,4S,5R)-6-((3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-methylpropyl)dimethylammonio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate;  N-β-D-Glucopyranuronosyl-10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanaminium Inner Salt

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。